4-(Trifluorovinyloxy)benzoic acid

Polymer Chemistry Monomer Synthesis Chain-End Functionalization

4-(Trifluorovinyloxy)benzoic acid is a heterobifunctional aryl trifluorovinyl ether monomer combining a polymerizable TFVE group with a reactive carboxylic acid group. This orthogonal functionality enables chain-end functionalization of PFCB polymers for precise Tg tuning (up to -31 °C) and covalent tethering of inorganic nanobuilding blocks (e.g., POSS). Essential for mild esterification-based synthesis of integrated optics monomers. Choose this monomer for applications requiring post-polymerization modification capability not achievable with symmetrical bis-TFVE monomers.

Molecular Formula C9H5F3O3
Molecular Weight 218.13 g/mol
CAS No. 134151-66-9
Cat. No. B143532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluorovinyloxy)benzoic acid
CAS134151-66-9
Molecular FormulaC9H5F3O3
Molecular Weight218.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OC(=C(F)F)F
InChIInChI=1S/C9H5F3O3/c10-7(11)8(12)15-6-3-1-5(2-4-6)9(13)14/h1-4H,(H,13,14)
InChIKeyRSARXEGXWPNARA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluorovinyloxy)benzoic Acid: Technical Overview and Procurement Baseline


4-(Trifluorovinyloxy)benzoic acid (CAS 134151-66-9) is a high-value aryl trifluorovinyl ether (TFVE) monomer used primarily as a critical building block for the synthesis of perfluorocyclobutane (PFCB) aromatic ether polymers [1]. These polymers are engineered for advanced applications in integrated optics and photonics. The compound's defining feature is the thermally reactive trifluorovinyl group, which undergoes a condensate-free [2+2] step-growth cycloaddition polymerization, eliminating the release of small-molecule byproducts and enabling the formation of high-purity, high-performance polymer networks [2].

Why 4-(Trifluorovinyloxy)benzoic Acid Cannot Be Replaced by Standard TFVE Monomers


Unlike many symmetrical bis-trifluorovinyl ether monomers (e.g., 4,4'-bis(4-trifluorovinyloxy)biphenyl or 2,2-bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane) that function solely as chain-extending difunctional building blocks, 4-(trifluorovinyloxy)benzoic acid is a heterobifunctional monomer [1]. The presence of a reactive carboxylic acid group in addition to the polymerizable trifluorovinyl ether group provides a unique, orthogonal chemical handle. This functional asymmetry is essential for achieving specific material architectures, such as chain-end functionalization or the mild esterification-based synthesis of novel monomers that are not accessible using simpler TFVE compounds [2]. Substituting this compound with a more common bis-TFVE monomer would result in the loss of this critical post-polymerization or pre-polymerization modification capability, fundamentally altering the polymer's final composition and intended application properties.

Quantitative Evidence for Selecting 4-(Trifluorovinyloxy)benzoic Acid over Comparator Monomers


Functional Asymmetry: Carboxylic Acid vs. Symmetrical Bis-TFVE Monomers

4-(Trifluorovinyloxy)benzoic acid is a heterobifunctional monomer possessing both a polymerizable TFVE group and a carboxylic acid group, unlike the more common symmetrical bis-TFVE monomers such as 4,4'-bis(4-trifluorovinyloxy)biphenyl (2 TFVE groups) [1]. This unique architecture is essential for specific applications like synthesizing chain-terminated polymers or creating ester-based monomers via mild coupling reactions, a capability absent in simple, symmetrical TFVE monomers [2].

Polymer Chemistry Monomer Synthesis Chain-End Functionalization

Mild Esterification Route to Functional Monomers vs. Grignard/Organometallic Synthesis

The carboxylic acid functionality of 4-(trifluorovinyloxy)benzoic acid enables a mild, room-temperature esterification using reagents like DCC and DPTS to couple with di- or triphenols, forming novel ester-containing TFVE monomers [1]. This contrasts with other TFVE monomer syntheses that often require more rigorous conditions, such as the formation of organometallic reagents (e.g., Grignard) from precursors like 4-bromo(trifluorovinyloxy)benzene [2].

Synthetic Methodology Monomer Synthesis Green Chemistry

Enabling Chain-End Functionalization: Quantitative Impact on PFCB Copolymer Glass Transition Temperature (Tg)

4-(Trifluorovinyloxy)benzoic acid is used to covalently attach functional macromers, such as polyhedral oligomeric silsesquioxane (POSS), to the chain ends of PFCB polymers, a modification that cannot be achieved with standard chain-extending monomers like 4,4'-bis(4-trifluorovinyloxy)biphenyl [1]. Differential scanning calorimetry (DSC) analysis showed that introducing increasing weight percentages of cyclopentyl- or iso-butyl-POSS via this chain-end functionalization lowers the glass transition temperature (Tg) of the resulting PFCB copolymer by as much as 31 °C relative to the unfunctionalized polymer [1].

Polymer Physics Thermal Properties Nanocomposites

Impact on Optical Loss in Waveguides: Copolymerization with TFVE-Based Polyesters

Polymers derived from 4-(trifluorovinyloxy)benzoic acid-based monomers exhibit optical properties essential for waveguide applications. While direct comparison data for the monomer itself is limited, the class of PFCB polymers it belongs to demonstrates low optical loss. A related study on PFCB copolymers (PTFVON-co-TFVOB) showed optical loss values as low as 0.083 dB/cm at 910 nm, 0.190 dB/cm at 1300 nm, and 0.227 dB/cm at 1550 nm [1]. Crucially, copolymerization was shown to reduce optical loss by approximately 0.03–0.1 dB/cm compared to the corresponding homopolymer [1].

Integrated Optics Polymer Waveguides Optical Loss

Primary Application Scenarios for 4-(Trifluorovinyloxy)benzoic Acid Based on Differentiated Evidence


Synthesis of End-Functionalized Perfluorocyclobutyl (PFCB) Polymers for Tunable Thermal Properties

Procurement is justified for research groups or industrial R&D labs requiring precise control over the thermal properties (specifically, glass transition temperature, Tg) of PFCB polymers. This compound is the necessary precursor for covalently tethering functional macromers (e.g., POSS) to polymer chain ends, a modification shown to lower Tg by as much as 31 °C [1]. This level of tunability is not achievable with simple bis-TFVE monomers, which only produce chain-extended structures [1].

Development of Novel Ester-Containing Monomers for Low-Loss Optical Waveguides

This compound is essential for the mild synthesis of ester-based aryl trifluorovinyl ether monomers, which are then polymerized into materials for integrated optics [1]. The resulting PFCB polymers offer a combination of properties critical for waveguide applications, including low optical loss and tunable refractive index [1]. The mild esterification route enabled by the carboxylic acid group is a key advantage for building complex monomer architectures with tailored optical properties [1].

Synthesis of Hybrid Organic-Inorganic Nanocomposite Materials

As demonstrated in the POSS-PFCB copolymer system, 4-(trifluorovinyloxy)benzoic acid is a critical reagent for linking inorganic nanobuilding blocks (like POSS) to fluoropolymer matrices [1]. This capability is essential for creating hybrid materials that combine the processability of polymers with the enhanced thermal stability of inorganic components, as evidenced by the TGA analysis showing step-wise decomposition with a higher-temperature PFCB backbone degradation (450-563 °C) compared to PFCB homopolymers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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